3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-(4-fluorophenyl)benzamide
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Overview
Description
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-(4-fluorophenyl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a fluorophenoxy group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-(4-fluorophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-fluorophenoxy pyrimidine: This step involves the reaction of 4-fluorophenol with a pyrimidine derivative under basic conditions to form 4-fluorophenoxy pyrimidine.
Coupling with 4-fluorobenzoyl chloride: The 4-fluorophenoxy pyrimidine is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the benzamide moiety.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-(4-fluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biology: It is used in biological assays to study its effects on cellular processes and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-(4-fluorophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Similar Compounds
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: This compound shares a similar pyrimidine core but differs in its substituents, leading to distinct biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidine ring structure but with different substituents, resulting in varied pharmacological properties.
Uniqueness
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-(4-fluorophenyl)benzamide is unique due to its specific combination of fluorophenoxy and benzamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H15F2N3O2 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C23H15F2N3O2/c24-18-4-8-20(9-5-18)28-22(29)16-3-1-2-15(12-16)17-13-26-23(27-14-17)30-21-10-6-19(25)7-11-21/h1-14H,(H,28,29) |
InChI Key |
KSDWSPBZXHTLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C3=CN=C(N=C3)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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